molecular formula C18H11ClN4OS B304598 14-(4-chlorophenyl)-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol

14-(4-chlorophenyl)-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol

Katalognummer: B304598
Molekulargewicht: 366.8 g/mol
InChI-Schlüssel: LRGMQRZOSLJIJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol is a heterocyclic compound that integrates multiple pharmacologically active moieties. This compound is part of the triazolo-thiazino-quinoline family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.

Eigenschaften

Molekularformel

C18H11ClN4OS

Molekulargewicht

366.8 g/mol

IUPAC-Name

14-(4-chlorophenyl)-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol

InChI

InChI=1S/C18H11ClN4OS/c19-12-7-5-10(6-8-12)15-21-18-23(22-15)17(24)13-9-11-3-1-2-4-14(11)20-16(13)25-18/h1-9,17,24H

InChI-Schlüssel

LRGMQRZOSLJIJX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C(N4C(=NC(=N4)C5=CC=C(C=C5)Cl)SC3=N2)O

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C(N4C(=NC(=N4)C5=CC=C(C=C5)Cl)SC3=N2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol typically involves the cyclization of appropriate precursors under specific conditions. One common route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolo ring on the thiadiazole scaffold . This method requires precise control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are increasingly being adopted in industrial settings to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol involves its interaction with various molecular targets. This compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol stands out due to its unique combination of triazolo, thiazino, and quinoline moieties, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug design and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.